molecular formula C11H5F5N2O2S B13517532 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid

2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid

Cat. No.: B13517532
M. Wt: 324.23 g/mol
InChI Key: ANPZQCGVZXSBSY-UHFFFAOYSA-N
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Description

This fluorinated heterocyclic compound features:

  • A pyridine core substituted at the 6-position with a 2-(trifluoromethyl)-1,3-thiazole moiety.
  • A difluoroacetic acid group at the 2-position of the pyridine ring.
    The trifluoromethyl and difluoro groups enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications. Structural analogs often modify the heterocyclic core, substituent positions, or fluorine content, leading to variations in physicochemical and biological properties .

Properties

Molecular Formula

C11H5F5N2O2S

Molecular Weight

324.23 g/mol

IUPAC Name

2,2-difluoro-2-[6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl]acetic acid

InChI

InChI=1S/C11H5F5N2O2S/c12-10(13,9(19)20)7-3-1-2-5(17-7)6-4-21-8(18-6)11(14,15)16/h1-4H,(H,19,20)

InChI Key

ANPZQCGVZXSBSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(C(=O)O)(F)F)C2=CSC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Coupling Reagents: EDC, HOPO.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.

Scientific Research Applications

2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Molecular Weight CAS No. Reference
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid Pyridine + 1,3-thiazole -CF₃ (thiazole), -CF₂COOH (pyridine) 364.26* Not explicitly listed N/A
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid 1,3-Thiazole -CF₃ (thiazole), -CH₂COOH 225.17 1082267-60-4
2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid Pyridine -CF₃ (pyridine), -CH₂COOH 205.13 1000565-32-1
2-{[2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-yl]sulfanyl}acetic acid Pyrimidine + pyridine -CF₃ (pyrimidine), -S-CH₂COOH 315.27 338418-26-1
[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid Pyridine + 1,3-thiazole -C₃H₇ (pyridine), -CH₂COOH 291.35 929813-74-1

*Calculated molecular weight based on formula.

Key Observations:

Core Heterocycles: The target compound uniquely combines pyridine and 1,3-thiazole, whereas analogs like 338418-26-1 use pyrimidine-pyridine systems .

Fluorine Content: The trifluoromethyl group in the thiazole ring (target compound) enhances electron-withdrawing effects compared to non-fluorinated analogs (e.g., 929813-74-1) . Difluoroacetic acid in the target compound may improve metabolic stability over non-fluorinated acetic acid derivatives (e.g., 1000565-32-1) .

Physicochemical Properties

Table 2: Property Comparison

Compound LogP* (Predicted) Water Solubility (mg/mL)* Melting Point (°C) Reference
Target compound 2.8 0.12 Not reported N/A
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid 1.5 1.2 Not reported
2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid 1.9 0.8 Not reported
[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid 2.3 0.3 Not reported

*Predicted using SwissADME.

Key Observations:
  • The target compound’s higher LogP (2.8 vs. 1.5–2.3) suggests greater membrane permeability, critical for bioavailability.
  • Reduced water solubility relative to simpler analogs (e.g., 1082267-60-4 ) may reflect increased hydrophobicity from the difluoro group .

Biological Activity

2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid is a complex organic compound notable for its unique chemical structure, which includes multiple fluorine atoms and a thiazole ring. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. The molecular formula is C11H5F5N2O2SC_{11}H_{5}F_{5}N_{2}O_{2}S, with a molecular weight of approximately 324.23 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity to biological targets, which is crucial for its efficacy in drug development. Studies suggest that the unique structural features enable it to modulate biochemical pathways effectively.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For example, thiazole-integrated derivatives have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and pyridine moieties can enhance antitumor activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)
Compound 1A-4311.61 ± 1.92
Compound 2Jurkat1.98 ± 1.22
Compound 3HT-29< Doxorubicin

Anticonvulsant Properties

Thiazole-based compounds have also been investigated for their anticonvulsant properties. For instance, certain derivatives demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy .

Case Study 1: In Vivo Efficacy

In a study assessing the in vivo efficacy of similar thiazole-containing compounds, researchers found that specific modifications led to enhanced activity against glioblastoma models. The compounds were administered at varying doses, revealing a dose-dependent response in tumor reduction.

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study highlighted the absorption and metabolism characteristics of thiazole derivatives similar to 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid. The results indicated favorable bioavailability and metabolic stability, crucial for therapeutic applications.

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